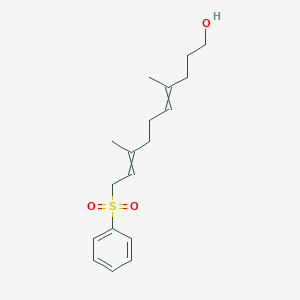
bromozinc(1+);3-methoxyprop-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromozinc(1+);3-methoxyprop-1-yne is an organozinc compound with the molecular formula C4H6BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. The compound features a bromine atom, a zinc cation, and a 3-methoxyprop-1-yne moiety, making it a versatile intermediate in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Bromozinc(1+);3-methoxyprop-1-yne can be synthesized through the reaction of 3-methoxyprop-1-yne with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same principles as laboratory synthesis but is optimized for larger quantities. The process includes rigorous control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bromozinc(1+);3-methoxyprop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organozinc compounds.
Cross-Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl and aryl halides.
Catalysts: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学的研究の応用
Bromozinc(1+);3-methoxyprop-1-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which can be further studied for their biological properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: In the chemical industry, it is used to produce various fine chemicals and intermediates for further chemical transformations.
作用機序
The mechanism by which bromozinc(1+);3-methoxyprop-1-yne exerts its effects primarily involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc cation stabilizes the negative charge on the carbon atom, facilitating the formation of new carbon-carbon bonds. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.
類似化合物との比較
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the zinc cation, making it less reactive in certain cross-coupling reactions.
3-Bromo-1-propyne: Another similar compound, but without the methoxy group, affecting its reactivity and applications.
Allenes: These compounds also contain multiple bonds and can participate in similar cycloaddition reactions but have different reactivity profiles.
Uniqueness
Bromozinc(1+);3-methoxyprop-1-yne is unique due to the presence of both a zinc cation and a methoxy group, which enhance its reactivity and versatility in organic synthesis. The zinc cation provides stability and facilitates various chemical transformations, making it a valuable reagent in both academic and industrial research.
特性
CAS番号 |
175288-08-1 |
|---|---|
分子式 |
C4H5BrOZn |
分子量 |
214.4 g/mol |
IUPAC名 |
bromozinc(1+);3-methoxyprop-1-yne |
InChI |
InChI=1S/C4H5O.BrH.Zn/c1-3-4-5-2;;/h4H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
PFTFGVATAUQFON-UHFFFAOYSA-M |
正規SMILES |
COCC#[C-].[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


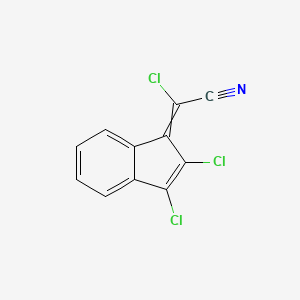
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
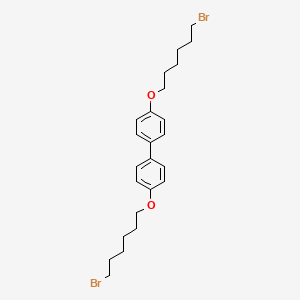
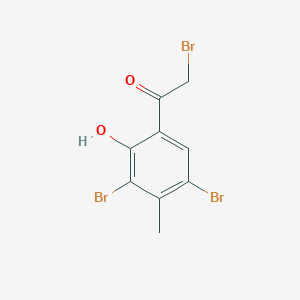
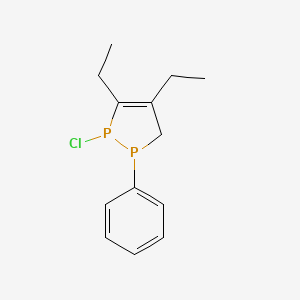
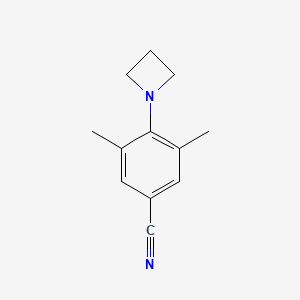


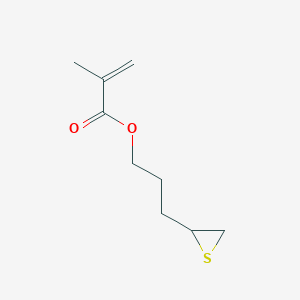
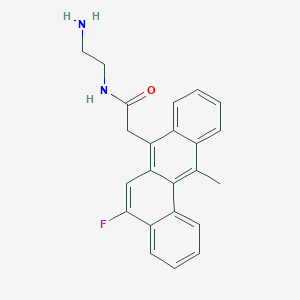
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
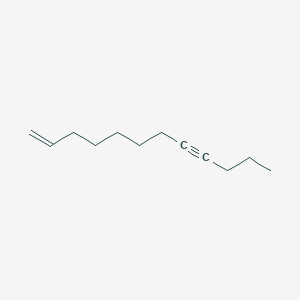
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)
